4-Chloropicolinic Acid Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

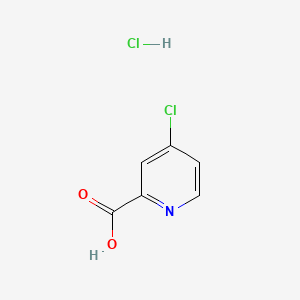

4-Chloropicolinic Acid Hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2. It is a derivative of picolinic acid, where a chlorine atom is substituted at the 4-position of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloropicolinic Acid Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropicolinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at 80°C for 3 hours, then cooled to room temperature and evaporated under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloropicolinic Acid Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield 4-chloropicolinic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound.

Dimethylformamide (DMF): Acts as a catalyst in the reaction.

Hydrochloric Acid: Used to form the hydrochloride salt.

Major Products Formed

The major products formed from these reactions include various derivatives of picolinic acid, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Chloropicolinic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloropicolinic Acid Hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 4-position of the pyridine ring plays a crucial role in its reactivity and binding affinity to various targets. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to its observed effects.

Comparación Con Compuestos Similares

4-Chloropicolinic Acid Hydrochloride can be compared with other similar compounds, such as:

4-Chloropyridine-2-carboxylic acid: Shares a similar structure but lacks the hydrochloride component.

4-Chloropicolinoyl chloride: Another derivative of picolinic acid with different reactivity.

4-Chloro-2-pyridinecarboxylic acid: Similar in structure but with variations in functional groups.

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Actividad Biológica

4-Chloropicolinic Acid Hydrochloride (4-CPA-HCl) is a compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of 4-CPA-HCl, detailing its mechanisms of action, research findings, and implications for future studies.

Chemical Structure and Properties

4-CPA-HCl is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. Its molecular formula is C₆H₆ClN₃O₂, and it is often synthesized from pyridine-2-carboxylic acid through several chemical reactions, including substitution and hydrolysis .

The biological activity of 4-CPA-HCl can be attributed to its interaction with specific molecular targets within biological systems. The chlorine atom enhances the compound's reactivity and binding affinity to various enzymes and receptors. Notably, it has been shown to modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

Research indicates that 4-CPA-HCl exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antitumor Activity

Several studies have investigated the antitumor properties of 4-CPA-HCl. For instance, in vitro assays revealed that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

-

Antibacterial Activity :

- A study evaluated the minimum inhibitory concentration (MIC) of 4-CPA-HCl against various bacterial strains. Results indicated that it had a significant inhibitory effect on Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 128 µg/mL.

- Antitumor Efficacy :

Tables Summarizing Biological Activity

Potential Applications

Given its diverse biological activities, 4-CPA-HCl has potential applications in several areas:

- Pharmaceuticals : As an intermediate in drug synthesis, it may contribute to developing new antimicrobial or anticancer therapies.

- Agriculture : Its antimicrobial properties may be harnessed in agrochemical formulations to combat plant pathogens.

Propiedades

IUPAC Name |

4-chloropyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPWZVJHTRDNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.